4-(difluoromethyl)-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(Difluoromethyl)-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a difluoromethyl group and a propyl group attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the difluoromethyl and propyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as ClCF2H or difluorocarbene precursors .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The difluoromethyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-(Difluoromethyl)-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to modulation of cellular pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can result in altered cellular processes and therapeutic effects .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the difluoromethyl and propyl groups.
Pyrazolo[3,4-c]pyridine: Another related compound with a different fusion pattern of the pyrazole and pyridine rings.
Pyrazolo[4,3-b]pyridine: A compound with a different substitution pattern on the pyrazole ring.
Uniqueness: 4-(Difluoromethyl)-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents with improved efficacy and selectivity .
Properties
IUPAC Name |
4-(difluoromethyl)-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3O/c1-2-3-15-5-7-6(9(11)12)4-8(16)13-10(7)14-15/h4-5,9H,2-3H2,1H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIIEMOYHBWCNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=O)N=C2N1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C2C(=CC(=O)N=C2N1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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